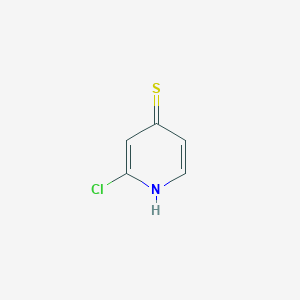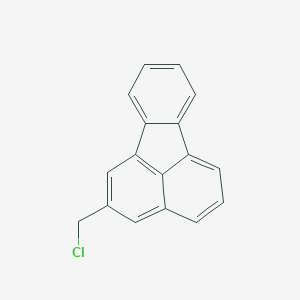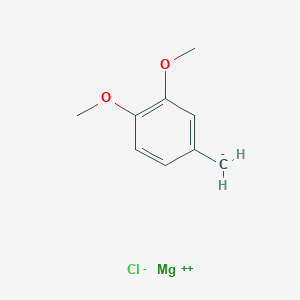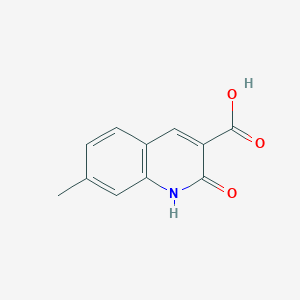
2-Hydroxy-7-methylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Hydroxy-7-methylquinoline-3-carboxylic acid, often involves methods like the Pictet-Spengler reaction, followed by specific modifications to introduce different functional groups. For instance, the synthesis of similar compounds has been achieved using diiodo- or dibromo-substituted tyrosine, leading to high optical purity products through catalytic dehalogenation (Verschueren et al., 1992). Furthermore, improvements in synthesis methods have allowed for high yields and enantiomeric purity, as demonstrated in the synthesis of related tetrahydroisoquinoline derivatives (Liu et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives are often characterized by specific intramolecular and intermolecular interactions. For example, studies on 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate have shown significant hydrogen bonding, contributing to the compound's stability and crystalline form (Firley et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including bromination, which introduces bromo groups into the molecule, affecting its reactivity and physical properties (Fedoryak & Dore, 2002). The presence of functional groups like carboxylate and hydroxyquinolinium enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of specific functional groups. The intramolecular and intermolecular hydrogen bonding in compounds like 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate significantly affect their physical properties, including solubility and crystal formation (Firley et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-Hydroxy-7-methylquinoline-3-carboxylic acid and related compounds are determined by functional groups such as hydroxy, methyl, and carboxylate. These groups influence the acidity, basicity, and reactivity of the molecules. For instance, the photolabile properties of brominated hydroxyquinoline derivatives highlight the role of functional groups in determining the chemical behavior of quinoline compounds (Fedoryak & Dore, 2002).
Aplicaciones Científicas De Investigación
Industrial and Synthetic Organic Chemistry
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Antibacterial and Antioxidant Activities
A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities . The compounds were screened for their antibacterial activity against four bacterial strains using disc diffusion methods . The findings of the study revealed that seven of synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
Propiedades
IUPAC Name |
7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAQYUDMBYSMOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354999 |
Source


|
| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-methylquinoline-3-carboxylic acid | |
CAS RN |
101133-49-7 |
Source


|
| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

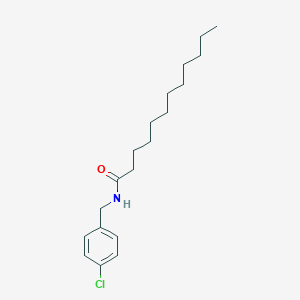
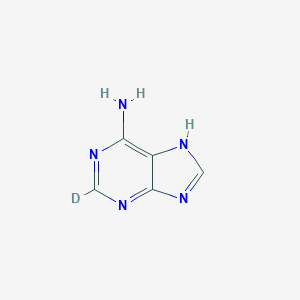
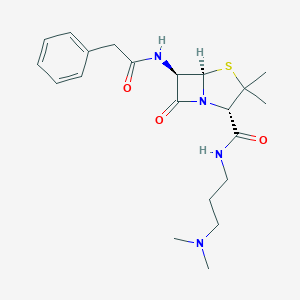
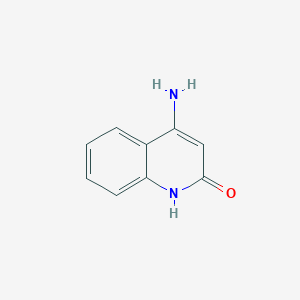
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
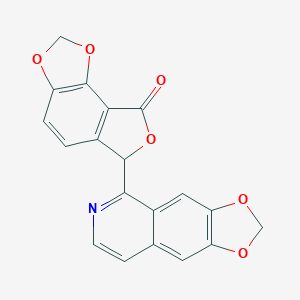
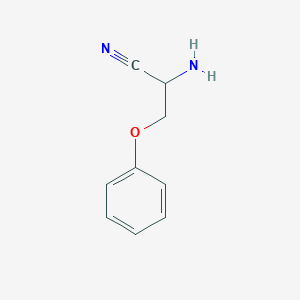
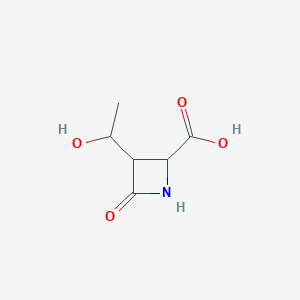
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
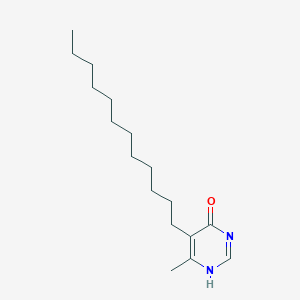
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
